![molecular formula C11H14N2O3 B1651027 4-(Acetylamino)-D-phenylalanine CAS No. 1217831-33-8](/img/structure/B1651027.png)
4-(Acetylamino)-D-phenylalanine
Overview
Description
4-(Acetylamino)-D-phenylalanine, also known as Ac-D-Phe-NH2, is a synthetic amino acid that has gained significant attention in the field of pharmaceutical research. It is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis. Ac-D-Phe-NH2 has been extensively studied for its potential therapeutic applications due to its unique properties and mechanism of action.
Scientific Research Applications
Self-Assembly and Material Science
4-(Acetylamino)-D-phenylalanine, through modifications such as nitration, shows enhanced self-assembling capabilities, forming efficient gelators and hydrogen-bonding mediated crystals in different solvents. These modified amino acids are studied for their potential in creating new materials with desired structural and functional properties due to their efficient aromatic-aromatic interactions and self-assembly patterns (Singh et al., 2020).
Fluorimetric Chemosensors
Derivatives of 4-(Acetylamino)-D-phenylalanine have been synthesized and evaluated for their potential as fluorimetric chemosensors for ion recognition. The novel fluorescent compounds based on this amino acid show strong interactions with biologically and analytically important ions, suggesting their utility in developing sensitive and selective sensors for metal ions (Esteves et al., 2016).
Biophysical Solubility and Stability
4-(Acetylamino)-D-phenylalanine is explored in the context of PEGylation, a technique used to prolong the action duration and enhance the solubility and stability of peptides. Its unique reactive ketone side chain allows for stable oxime adduct formation with polyethylene glycol polymers, indicating its potential in developing novel peptide-based therapies (Maxwell et al., 2017).
Protein Labeling
The compound has been used to introduce new fluorescent markers into peptide or protein molecules, offering a novel method for protein tagging. This application is crucial for studying protein function and dynamics in biological research (Siemion et al., 1987).
Mechanism of Action
Target of Action
D-4-Acetamidophe, also known as 4-(Acetylamino)-D-phenylalanine or ®-3-(4-Acetamidophenyl)-2-aminopropanoic acid, primarily targets the enzyme Dipeptidyl Peptidase-4 (DPP4) . DPP4 is a widely expressed enzyme that transduces actions through an anchored transmembrane molecule and a soluble circulating protein .
Mode of Action
Both membrane-associated and soluble DPP4 exert catalytic activity, cleaving proteins containing a position 2 alanine or proline . D-4-Acetamidophe interacts with these targets, leading to changes in their activity.
Biochemical Pathways
The disruption of cellular pathways that results from the production of a reactive metabolite provides a source of potential biomarkers of the severity of the damage .
Pharmacokinetics
The pharmacokinetics of D-4-Acetamidophe involves its absorption, distribution, metabolism, and excretion (ADME). For instance, clearance of a similar compound, acetaminophen, in critically ill patients is reduced . Excretion of its glucuronide and sulfate into the bile involves ABCC2 and ABCG2 carriers found in the canalicular membrane of hepatocytes . .
Result of Action
The molecular and cellular effects of D-4-Acetamidophe’s action are complex and multifaceted. They involve changes in enzyme activity, alterations in cellular pathways, and potential impacts on cell health and function
Action Environment
Environmental factors can influence the action, efficacy, and stability of D-4-Acetamidophe. For example, methylation or demethylation changed the acute toxicity of most compounds, and the influence was compound-specific . There were different environmental factors in different seasons, and the main environmental factors could affect the diatom communities . .
properties
IUPAC Name |
(2R)-3-(4-acetamidophenyl)-2-aminopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7(14)13-9-4-2-8(3-5-9)6-10(12)11(15)16/h2-5,10H,6,12H2,1H3,(H,13,14)(H,15,16)/t10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYQQGFBTYYMMH-SNVBAGLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Acetylamino)-D-phenylalanine | |
CAS RN |
1217831-33-8 | |
Record name | 4-(Acetylamino)-D-phenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217831338 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(ACETYLAMINO)-D-PHENYLALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A399F9HA2C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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